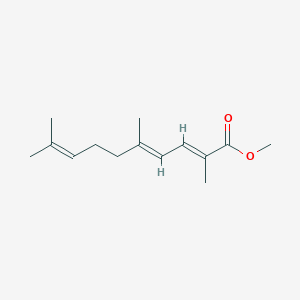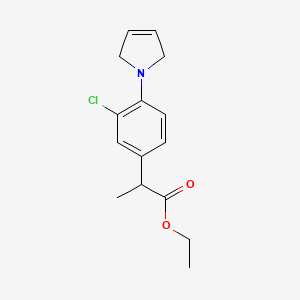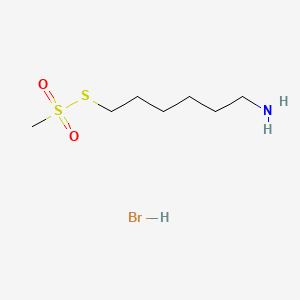
Bivalirudin Trifluoroacetic Acid Salt
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Bivalirudin trifluoroacetic acid salt is a synthetic peptide composed of 20 amino acids. It is primarily used as an anticoagulant in patients undergoing percutaneous coronary intervention, especially those with heparin-induced thrombocytopenia. This compound is a direct thrombin inhibitor, which means it prevents thrombin from converting fibrinogen into fibrin, a crucial step in blood clot formation .
Mechanism of Action
Target of Action
Bivalirudin Trifluoroacetic Acid Salt, commonly known as Bivalirudin, is a direct thrombin inhibitor . Its primary targets are the catalytic site and the anion-binding exosite of both circulating and clot-bound thrombin . Thrombin plays a crucial role in the coagulation cascade, responsible for converting fibrinogen into fibrin, which is a key step in the formation of a thrombus .
Mode of Action
Bivalirudin acts as a specific and reversible direct thrombin inhibitor . It binds to both the catalytic site and the anion-binding exosite of circulating and clot-bound thrombin . This binding inhibits the action of thrombin, preventing the conversion of fibrinogen into fibrin, which is a crucial step in the formation of a thrombus . The action of Bivalirudin is reversible because thrombin will slowly cleave the thrombin-Bivalirudin bond, which recovers the active site of thrombin .
Biochemical Pathways
By inhibiting thrombin, Bivalirudin disrupts the coagulation cascade, preventing the formation of a thrombus . This action has downstream effects on the clotting process, reducing the risk of thrombosis during percutaneous coronary intervention .
Pharmacokinetics
Bivalirudin is cleared partly by a renal mechanism, predominantly glomerular filtration . Its anticoagulant effect subsides approximately one hour after discontinuation of infusion . The half-life of Bivalirudin varies depending on renal function, ranging from 25 minutes in normal renal function to 57 minutes in severe renal impairment, and up to 3.5 hours in dialysis .
Result of Action
The molecular and cellular effects of Bivalirudin’s action result in the prevention of thrombosis during percutaneous coronary intervention . By inhibiting thrombin, Bivalirudin prevents the conversion of fibrinogen into fibrin, thus disrupting the formation of a thrombus . This results in a reduced risk of thrombotic events during procedures such as percutaneous coronary intervention .
Action Environment
The action, efficacy, and stability of Bivalirudin can be influenced by various environmental factors. For instance, renal function can impact the clearance of Bivalirudin, with reduced renal function leading to a longer half-life of the drug . Therefore, dose adjustments may be necessary in patients with renal impairment . Furthermore, the anticoagulant effect of Bivalirudin can be influenced by other medications, such as heparin, warfarin, thrombolytics, or GPIs, which can increase the risk of major bleeding when used concomitantly .
Biochemical Analysis
Biochemical Properties
Bivalirudin Trifluoroacetic Acid Salt plays a significant role in biochemical reactions. It specifically binds to both the catalytic site and the anion-binding exosite of circulating and clot-bound thrombin . This binding inhibits thrombin, preventing the conversion of fibrinogen into fibrin, a crucial step in the formation of thrombus .
Cellular Effects
The effects of this compound on cells are primarily related to its anticoagulant properties. By inhibiting thrombin, it prevents the formation of blood clots, thereby influencing cell function . It can cause blood stagnation, making it important to monitor changes in hematocrit, activated partial thromboplastin time, international normalized ratio, and blood pressure .
Molecular Mechanism
This compound exerts its effects at the molecular level through its interaction with thrombin. It binds to both the catalytic site and the anion-binding exosite of circulating and clot-bound thrombin . This binding is reversible, allowing this compound to inhibit thrombin effectively .
Temporal Effects in Laboratory Settings
The anticoagulant effect of this compound subsides approximately one hour after discontinuation . This temporal effect is crucial in laboratory settings, particularly when studying the product’s stability, degradation, and long-term effects on cellular function.
Dosage Effects in Animal Models
The effects of this compound can vary with different dosages in animal models
Metabolic Pathways
This compound is cleared from plasma by a combination of renal mechanisms (20%) and proteolytic cleavage
Preparation Methods
Synthetic Routes and Reaction Conditions: Bivalirudin trifluoroacetic acid salt is synthesized using solid-phase peptide synthesis. The process involves assembling the linear peptide on a chlorotrityl chloride polystyrene resin using Fmoc (9-fluorenylmethyloxycarbonyl) chemistry. The peptide is then cleaved from the resin using trifluoroacetic acid, yielding the crude bivalirudin. This crude product is further purified using preparative high-performance liquid chromatography to achieve a purity greater than 99% .
Industrial Production Methods: The industrial production of this compound follows a similar synthetic route but on a larger scale. The process is optimized for cost-effectiveness and environmental friendliness, ensuring high yield and purity. The use of solid-phase synthesis allows for efficient production and easy purification of the final product .
Chemical Reactions Analysis
Types of Reactions: Bivalirudin trifluoroacetic acid salt primarily undergoes peptide bond formation and cleavage reactions. It does not typically undergo oxidation, reduction, or substitution reactions due to its stable peptide structure.
Common Reagents and Conditions:
Peptide Bond Formation: Fmoc-protected amino acids, coupling reagents like HBTU (O-Benzotriazole-N,N,N’,N’-tetramethyl-uronium-hexafluoro-phosphate), and bases like DIPEA (N,N-Diisopropylethylamine).
Cleavage from Resin: Trifluoroacetic acid, scavengers like water, triisopropylsilane, and ethanedithiol.
Major Products: The major product of these reactions is the purified this compound, with a purity exceeding 99% .
Scientific Research Applications
Bivalirudin trifluoroacetic acid salt has several applications in scientific research:
Chemistry: Used as a reference standard in analytical chemistry for the development and validation of analytical methods.
Biology: Studied for its interactions with thrombin and other proteins involved in the coagulation cascade.
Industry: Employed in the pharmaceutical industry for the development of anticoagulant therapies.
Comparison with Similar Compounds
Hirudin: Another direct thrombin inhibitor derived from leech saliva.
Argatroban: A small molecule direct thrombin inhibitor.
Dabigatran: An oral direct thrombin inhibitor.
Uniqueness: Bivalirudin trifluoroacetic acid salt is unique due to its synthetic peptide nature, which allows for precise control over its structure and function. Unlike hirudin, which is derived from natural sources, bivalirudin is fully synthetic, ensuring consistent quality and purity. Compared to small molecule inhibitors like argatroban and dabigatran, bivalirudin’s peptide structure provides a different pharmacokinetic profile and binding mechanism .
Properties
CAS No. |
1124915-67-8 |
|---|---|
Molecular Formula |
C₉₈H₁₃₈N₂₄O₃₃ . (C ₂HF₃O₂)ₓ |
Molecular Weight |
2180.2911402 |
Synonyms |
D-Phenylalanyl-L-prolyl-L-arginyl-L-prolylglycylglycylglycylglycyl-L-asparaginylglycyl-L-α-aspartyl-L-phenylalanyl-L-α-glutamyl-L-α-glutamyl-L-isoleucyl-L-prolyl-L-α-glutamyl-L-α-glutamyl-L-tyrosyl-L-leucine Trifluoroacetic Acid Salt; Angiomax; Angio |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.








